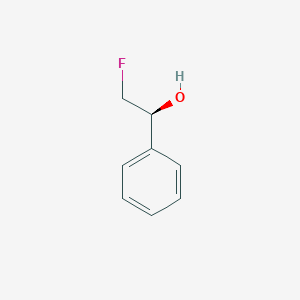

(S)-2-fluoro-1-phenylethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-fluoro-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-fluoro-1-phenylethan-1-ol: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to biologically active phenylethanolamines, combined with the unique properties conferred by the fluorine atom, makes it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, and potential biological activities of this compound, serving as a vital resource for researchers in the field.

Chemical Properties

This compound is a chiral molecule with the chemical formula C₈H₉FO. The presence of a fluorine atom at the C2 position significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.

Table 1: Physicochemical Properties of 2-fluoro-1-phenylethan-1-ol

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | ChemScene |

| Molecular Weight | 140.15 g/mol | ChemScene |

| CAS Number | 450-94-2 (for the racemic mixture) | ChemScene |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Melting Point | Not available for the (S)-enantiomer | - |

| Boiling Point | Not available for the (S)-enantiomer | - |

| Density | Not available for the (S)-enantiomer | - |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

Enantioselective Synthesis

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance. Two primary strategies have emerged: kinetic resolution of racemic precursors and asymmetric reduction of a prochiral ketone.

Kinetic Resolution of Styrene Oxide with Fluoride

A highly efficient method for the synthesis of this compound involves the kinetic resolution of racemic styrene oxide using a chiral cobalt catalyst in the presence of a fluoride source.

Experimental Protocol:

-

Catalyst Preparation: A chiral (salen)Co(II) complex is utilized as the catalyst for the asymmetric ring-opening of the epoxide.

-

Reaction Conditions: Racemic styrene oxide is treated with a fluoride source, such as silver fluoride (AgF) or hydrofluoric acid (HF), in the presence of the chiral cobalt catalyst. The reaction is typically carried out in a suitable organic solvent, like tert-butyl methyl ether (TBME), at a controlled temperature.

-

Mechanism: The chiral catalyst preferentially catalyzes the ring-opening of one enantiomer of styrene oxide by the fluoride nucleophile, leaving the other enantiomer unreacted. This results in the formation of enantioenriched this compound.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography to isolate the desired this compound.

Technical Guide: Physical Properties of (S)-2-fluoro-1-phenylethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in synthetic organic chemistry and drug development. Its structural motifs are found in various biologically active molecules, and it serves as a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available physical properties of this compound and outlines key experimental protocols for its synthesis and characterization.

Core Physical Properties

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

| Specific Rotation ([α]D) | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of analogous chiral alcohols, a generalized protocol can be described.

Enantioselective Synthesis of this compound

The most common method for preparing enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone. This can be achieved using various chiral reducing agents or catalytic systems.

Principle: A chiral catalyst or reagent facilitates the transfer of a hydride to the carbonyl group of 2-fluoro-1-phenylethanone from one face of the molecule, leading to a preponderance of the (S)-enantiomer of the alcohol.

Generalized Protocol:

-

Catalyst Preparation (if applicable): A chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst or a Noyori-type ruthenium catalyst, is prepared or purchased.

-

Reaction Setup: A solution of 2-fluoro-1-phenylethanone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Catalyst and Reducing Agent: The chiral catalyst (typically 0.05 to 0.1 equivalents) is added to the ketone solution. A reducing agent, such as borane-dimethyl sulfide complex or isopropanol (for transfer hydrogenation), is then added slowly at a controlled temperature (often between -78 °C and room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol or water. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Measurement of Specific Optical Rotation

The specific rotation is a fundamental physical property of a chiral compound and is determined using a polarimeter.

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of this light is rotated is measured. The specific rotation is a standardized value that depends on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.

Generalized Protocol:

-

Sample Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform, methanol, or ethanol). A typical concentration is 1 g/100 mL.

-

Instrument Calibration: The polarimeter is calibrated using a blank sample containing only the pure solvent. The reading is set to zero.

-

Measurement: The sample solution is carefully transferred to a polarimeter cell of a known path length (typically 1 decimeter). Any air bubbles must be removed. The cell is placed in the polarimeter.

-

Data Acquisition: The observed angle of rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 °C or 25 °C).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = α / (c × l)

where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

T = temperature in degrees Celsius

-

λ = wavelength of light in nanometers

-

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for producing this compound.

Caption: Generalized synthetic workflow for this compound.

References

Spectroscopic Data of (S)-2-fluoro-1-phenylethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making detailed structural characterization essential. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30-7.45 | m | - | C₆H₅- |

| ~5.00 | ddd | ~48, ~7, ~5 | -CH(OH)- |

| ~4.50-4.70 | dm | ~47 | -CH₂F |

| ~2.50 | d | ~5 | -OH |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C (quaternary, aromatic) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~126.0 | CH (aromatic) |

| ~85 (d, J ≈ 170 Hz) | CH₂F |

| ~72 (d, J ≈ 20 Hz) | CH(OH) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~1030 | Strong | C-F stretch |

| ~700, 760 | Strong | C-H bend (aromatic, monosubstituted) |

Predicted for a liquid film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 140 | 20 | [M]⁺ (Molecular Ion) |

| 122 | 5 | [M - H₂O]⁺ |

| 107 | 100 | [C₆H₅CHOH]⁺ (Base Peak) |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If solids are present, filter the solution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 160 ppm).

-

Use a standard 30° pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure elucidation.

Crystal Structure of (S)-2-fluoro-1-phenylethan-1-ol Remains Elusive in Public Databases

Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of (S)-2-fluoro-1-phenylethan-1-ol has not been located in publicly accessible records. As a result, a detailed technical guide on its crystal structure analysis, including quantitative data tables and experimental protocols for its crystallization and X-ray diffraction, cannot be provided at this time.

This compound is a chiral fluorinated alcohol of interest to researchers in drug development and organic synthesis. The determination of its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms. This information is critical for understanding its physicochemical properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical applications.

Searches for the crystallographic information file (CIF) and related structural data in prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield an entry for this specific enantiomer. While data for structurally similar compounds, such as (S)-2,2,2-trifluoro-1-phenylethan-1-ol, are available, the substitution of a single fluorine atom can significantly alter the crystal packing and intermolecular forces, making direct comparisons unreliable.

Information regarding the synthesis of 2-fluoro-1-phenylethanol and the enantioselective resolution of the racemic mixture has been reported in the scientific literature. Methodologies such as lipase-catalyzed kinetic resolution are employed to separate the (S) and (R) enantiomers. However, these studies primarily focus on the synthetic procedures and the determination of enantiomeric purity, and do not extend to the growth of single crystals and subsequent X-ray diffraction analysis.

The process of obtaining a crystal structure is a multi-step endeavor that begins with the synthesis of the pure compound, followed by the challenging process of growing a single crystal of suitable size and quality. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Below is a generalized workflow that would be followed for such a crystal structure analysis.

Figure 1. Generalized workflow for crystal structure analysis.

This in-depth technical guide cannot be completed without the foundational crystallographic data for this compound. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature. Such a study would be a valuable contribution to the understanding of chiral fluorinated molecules.

(S)-2-fluoro-1-phenylethan-1-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-fluoro-1-phenylethan-1-ol, a chiral fluorinated alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a validated experimental protocol for its enantioselective synthesis.

Core Identifiers and Physicochemical Properties

While a dedicated CAS Registry Number for the (S)-enantiomer of 2-fluoro-1-phenylethan-1-ol has not been identified in public databases, the racemic mixture is registered under CAS Number 450-94-2 . For the purpose of unambiguous identification, a comprehensive list of identifiers for the parent racemate is provided below. It is critical for researchers to characterize the enantiomeric purity of their synthesized this compound to ensure the material's stereochemical integrity.

Table 1: Identifiers for 2-fluoro-1-phenylethanol

| Identifier | Value |

| CAS Number (Racemate) | 450-94-2[1] |

| Molecular Formula | C₈H₉FO[1] |

| Molecular Weight | 140.16 g/mol [1] |

| InChI (Racemate) | InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

| InChIKey (Racemate) | FXOFPSAANUWIIM-UHFFFAOYSA-N |

| SMILES (Racemate) | C1=CC=C(C=C1)C(CF)O |

Table 2: Physicochemical Properties of 2-fluoro-1-phenylethanol (Racemate)

| Property | Value |

| Physical State | Liquid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Note: The physicochemical data presented is for the racemic mixture. Specific values for the (S)-enantiomer, such as optical rotation, will be dependent on the enantiomeric purity and should be determined experimentally.

Enantioselective Synthesis: Experimental Protocol

The following is a detailed experimental protocol for the preparation of this compound via the kinetic resolution of racemic styrene oxide. This method has been reported to yield the desired product with high enantiomeric excess (>98% ee).

Reaction Scheme

Materials and Methods

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Diethyl ether (Et₂O)

-

Racemic Styrene oxide

-

Benzoyl fluoride

-

Methanolic ammonia (7 N)

-

1M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure

-

To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.51 g, 2.5 mmol).

-

Add 1,5-diazabicyclo[4.3.0]non-5-ene (247 µL, 2.0 mmol) and 1,1,1,3,3,3-hexafluoroisopropanol (8.66 mL, 82.5 mmol) to the flask via syringe.

-

Dilute the mixture with diethyl ether (250 mL) to obtain a dark brown solution and begin stirring.

-

Add racemic styrene oxide (11.4 mL, 100 mmol) and benzoyl fluoride (5.99 mL, 55 mmol) via syringe.

-

Allow the reaction to stir open to the air for 15 minutes at room temperature.

-

Cap the flask and stir for 13-14 hours at room temperature.

-

Quench the reaction by adding 7 N methanolic ammonia (150 mL) and stir for 2-3 hours.

-

Transfer the reaction mixture to a 1-L separatory funnel and wash with 1 M NaOH (3 x 200 mL).

-

Extract the combined aqueous layers with diethyl ether (3 x 100 mL).

-

Combine all organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford (S)-2-fluoro-1-phenylethanol as a colorless oil.

Logical Relationship of Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple registry number to a complete description of its stereochemistry and atomic connectivity.

This guide serves as a foundational resource for professionals working with this compound. Further experimental determination of its specific physicochemical and spectroscopic properties is encouraged to build upon this knowledge base.

References

A Comprehensive Review of (S)-2-fluoro-1-phenylethan-1-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol that holds significant potential as a building block in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making fluorinated intermediates like this compound highly valuable in drug discovery and development. This technical guide provides a comprehensive literature review of its synthesis, quantitative data, and experimental protocols, offering a valuable resource for researchers in the field.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-fluoroacetophenone. This transformation can be achieved through both biocatalytic and chemical methodologies, each offering distinct advantages.

Biocatalytic Synthesis

Biocatalytic methods are lauded for their high enantioselectivity, mild reaction conditions, and environmentally friendly nature. Various microorganisms and isolated enzymes have been shown to effectively catalyze the asymmetric reduction of 2-fluoroacetophenone and its analogs.

One notable approach involves the use of endophytic fungi. For instance, the bioreduction of the closely related 2,2,2-trifluoro-1-phenylethanone using the endophytic fungus Botryosphaeria sp. CBMAI 1197 has been reported to yield the corresponding (S)-alcohol with excellent conversion (>99%) and enantiomeric excess (>99%)[1]. While this is not the exact target molecule, the methodology is highly analogous and suggests a promising route.

Another biocatalytic strategy employs alcohol dehydrogenases (ADHs). For example, the asymmetric reduction of 2-chloro-4′-fluoroacetophenone using a mutant of the thermoanaerobacter secondary alcohol dehydrogenase (TeSADH) has been shown to produce the corresponding (S)-alcohol with very high enantioselectivity[2]. This highlights the potential of engineered enzymes for the synthesis of chiral haloalcohols.

Chemical Synthesis

Chemical methods for the enantioselective reduction of ketones often involve the use of chiral reducing agents. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst in conjunction with a borane source to achieve high levels of stereocontrol. While a specific application of the CBS reduction to 2-fluoroacetophenone to yield the (S)-enantiomer is not extensively detailed in the readily available literature, its broad utility for asymmetric ketone reduction makes it a highly relevant and predictable method for this transformation.

Quantitative Data

The following tables summarize the quantitative data found in the literature for the synthesis of this compound and its close analogs.

| Substrate | Biocatalyst/Method | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |

| 2,2,2-trifluoro-1-phenylethanone | Botryosphaeria sp. CBMAI 1197 | >99 | >99 | (S)-2,2,2-trifluoro-1-phenylethanol | [1] |

| 2-chloro-4′-fluoroacetophenone | TeSADH mutant | High | Very High | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in single, readily available sources. However, based on analogous reactions, the following general procedures can be outlined.

General Biocatalytic Reduction Protocol (Hypothetical, based on analogs)

-

Cultivation of Biocatalyst: A suitable microorganism (e.g., a selected yeast or fungal strain) is cultivated in an appropriate growth medium until a sufficient cell density is reached.

-

Bioreduction: The cells are harvested and resuspended in a buffer solution. 2-fluoroacetophenone is added as the substrate, and a co-substrate (e.g., glucose or isopropanol) is often included for cofactor regeneration. The reaction mixture is incubated under controlled temperature and agitation.

-

Work-up and Isolation: After the reaction is complete (monitored by techniques like GC or HPLC), the biomass is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.

General Chemical Reduction Protocol (CBS Reduction, Hypothetical)

-

Catalyst Preparation: A chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added to the catalyst solution at a low temperature (e.g., 0 °C or -78 °C). A solution of 2-fluoroacetophenone in the same solvent is then added dropwise.

-

Quenching and Work-up: The reaction is stirred at the low temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.

Spectroscopic Data

While a definitive, citable 1H and 13C NMR spectrum for this compound was not found in the reviewed literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl and fluorine-bearing carbon, and multiplets for the aromatic protons. The coupling between the protons and the fluorine atom would result in characteristic splitting patterns.

-

¹³C NMR: The spectrum would show signals for the methyl carbon, the methine carbon bearing the hydroxyl group, the carbon bearing the fluorine atom (with a large carbon-fluorine coupling constant), and the aromatic carbons.

Applications in Drug Development

Chiral fluorinated alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity or basicity of nearby functional groups, which can improve binding affinity to biological targets.

While a direct synthetic route from this compound to major commercial drugs like Lopinavir, Sitagliptin, or Aprepitant was not identified in the reviewed literature, its structural motif is present in various biologically active molecules. It serves as a chiral building block that can be incorporated into larger molecules to introduce a specific stereocenter and a fluorine atom, both of which are often crucial for therapeutic efficacy. Further research and exploration of its synthetic utility are likely to uncover its role in the development of novel drug candidates.

Visualizations

Caption: Biocatalytic synthesis workflow for this compound.

Caption: Chemical synthesis workflow for this compound.

References

(S)-2-Fluoro-1-phenylethan-1-ol: A Technical Whitepaper on a Chiral Building Block with Unexplored Biological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated phenylpropanoid derivative. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The presence of a fluorine atom and a chiral hydroxyl group makes it a compelling candidate for further investigation and a valuable building block in medicinal chemistry. This technical guide consolidates the available information on its synthesis and proposes a framework for the systematic evaluation of its biological activity, based on the known pharmacology of structurally related compounds. Detailed experimental protocols for key assays are provided to facilitate future research endeavors.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in drug design for modulating metabolic stability, binding affinity, and bioavailability. Similarly, stereochemistry plays a crucial role in the interaction of small molecules with biological targets. This compound combines both of these features, presenting a unique chemical entity with potential for biological activity.

While direct studies on the biological effects of this compound are limited, the broader class of phenylethanolamines and their derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and various enzymes. This whitepaper aims to provide a comprehensive overview of the current knowledge and a roadmap for exploring the therapeutic potential of this compound.

Synthesis and Chemical Properties

The enantioselective synthesis of this compound is critical for the evaluation of its biological activity, as different enantiomers can have distinct pharmacological profiles. Several synthetic strategies have been developed to produce this and similar chiral alcohols with high enantiomeric purity.

One common approach involves the asymmetric reduction of the corresponding ketone, 2-fluoro-1-phenylethanone. This can be achieved using chiral catalysts, such as those based on ruthenium complexes, or through biocatalysis with microorganisms like baker's yeast, which can provide high yields and enantiomeric excess. For instance, methods have been developed for the asymmetric synthesis of the related (S)-2-chloro-1-phenylethanol derivatives using baker's yeast as a catalyst, achieving yields above 74% and an enantiomeric excess of over 97%.[1]

Chemical Properties Summary:

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.157 g/mol | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Potential Biological Activity and Therapeutic Targets

Given the lack of direct experimental data, the potential biological activities of this compound can be inferred from structurally analogous compounds.

-

Enzyme Inhibition: The presence of a fluorine atom can influence the electronic properties of the molecule, potentially making it an inhibitor of certain enzymes. Fluorinated compounds have been designed as inhibitors of various enzymes, including proteases and synthases.[3] The hydroxyl group could also participate in hydrogen bonding interactions within an enzyme's active site.

-

Antiprotozoal Activity: Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent and selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds are believed to inhibit the sterol 14α-demethylase (CYP51) enzyme.[4][5] this compound could serve as a key intermediate for the synthesis of novel antiprotozoal agents based on this scaffold.

-

Central Nervous System (CNS) Activity: The phenylethanolamine backbone is a common feature in many CNS-active compounds. While speculative, modifications of this structure could lead to interactions with various neurotransmitter receptors.

Quantitative Data on Biological Activity

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for the presentation of future experimental findings.

| Biological Target | Assay Type | Endpoint | This compound | Notes |

| e.g., Monoamine Oxidase A | Enzyme Inhibition | IC₅₀ (µM) | Data Not Available | |

| e.g., T. cruzi CYP51 | Enzyme Inhibition | IC₅₀ (µM) | Data Not Available | |

| e.g., Adrenergic Receptor β₂ | Receptor Binding | Kᵢ (nM) | Data Not Available | |

| e.g., HeLa Cell Line | Cytotoxicity | CC₅₀ (µM) | Data Not Available |

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic screening and characterization process is recommended. Detailed protocols for key assays are outlined below.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a target enzyme.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific enzyme.

2. Materials:

- Target enzyme (e.g., recombinant human Monoamine Oxidase A)

- Substrate for the enzyme (e.g., kynuramine)

- Assay buffer (e.g., 100 mM HEPES, pH 7.5)

- This compound, dissolved in DMSO

- Positive control inhibitor (e.g., clorgyline for MAO-A)

- 96-well microplate (black, clear bottom for fluorescence)

- Plate reader capable of fluorescence detection

3. Procedure:

- Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

- In a 96-well plate, add 5 µL of the compound dilution or control to each well.

- Add 40 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

- Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

- Initiate the reaction by adding 5 µL of the substrate solution to each well.

- Immediately place the plate in the plate reader and measure the fluorescence signal every minute for 30 minutes. The product of the MAO-A reaction with kynuramine is fluorescent.

- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

- Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity (Kᵢ) of the test compound for a specific receptor.[6][7][8][9]

1. Objective: To measure the ability of this compound to displace a known radioligand from its receptor target.

2. Materials:

- Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing the β₂-adrenergic receptor)

- Radioligand (e.g., [³H]-Dihydroalprenolol for the β₂-adrenergic receptor)

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

- This compound, dissolved in DMSO

- Non-specific binding control (e.g., a high concentration of an unlabeled ligand like propranolol)

- Glass fiber filter mats

- Scintillation cocktail

- Scintillation counter

3. Procedure:

- Prepare a serial dilution of this compound.

- In reaction tubes, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or the non-specific binding control.

- Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

- Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the bound radioligand from the unbound.

- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of the test compound.

- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the phenylethanolamine scaffold, a plausible hypothesis is that this compound could modulate G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a canonical GPCR signaling cascade that could be investigated.

References

- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Purity of (S)-2-fluoro-1-phenylethan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and determination of the enantiomeric purity of (S)-2-fluoro-1-phenylethan-1-ol, a chiral building block of significant interest in pharmaceutical development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the practical application of these methods.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. The stereochemistry of this compound is crucial for its pharmacological activity, making the precise control and accurate determination of its enantiomeric purity a critical aspect of drug discovery and development. This guide outlines a robust biocatalytic synthesis approach and a reliable analytical method for assessing the enantiomeric excess (ee) of this specific chiral alcohol.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone (also known as 2-fluoroacetophenone). Biocatalysis, employing whole-cell systems or isolated enzymes, offers a highly selective and environmentally benign route to the desired (S)-enantiomer.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

A common and cost-effective method for the asymmetric reduction of ketones is the use of baker's yeast (Saccharomyces cerevisiae). The enzymes within the yeast cells can catalyze the reduction of 2-fluoro-1-phenylethanone to yield this compound with high enantioselectivity.

-

Yeast Activation: In a sterile flask, suspend dry baker's yeast (e.g., 80 g/L) in a phosphate buffer solution (pH 7.0). Add a carbon source, such as glucose (e.g., 50 g/L), and incubate the mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 140 rpm) for 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve 2-fluoro-1-phenylethanone in a minimal amount of a suitable co-solvent (e.g., ethanol) to ensure its solubility in the aqueous reaction medium. Add the substrate solution to the activated yeast culture.

-

Biotransformation: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with continuous agitation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 12 to 60 hours.

-

Work-up and Purification: After the reaction is complete, centrifuge the mixture to separate the yeast cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate or n-hexane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Enzymatic Reduction using Recombinant Alcohol Dehydrogenase

For greater control and potentially higher enantioselectivity, a purified recombinant alcohol dehydrogenase (ADH) can be employed. Specifically, mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) have shown effectiveness in the asymmetric reduction of haloacetophenones.

-

Reaction Setup: In a reaction vessel, prepare a Tris-HCl buffer solution (50 mM, pH 7.0). Add 2-propanol (30% v/v) as a co-substrate for cofactor regeneration and to aid in substrate solubility.

-

Component Addition: To the buffer solution, add the ketone substrate (2-fluoro-1-phenylethanone, final concentration of 10 mM), NADP⁺ (1.0 mM), and the purified TeSADH mutant enzyme (1.6 µM).

-

Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 50°C) with shaking (e.g., 180 rpm) for a defined period (e.g., 12 hours).

-

Analysis: The conversion percentage and enantiomeric excess of the product are determined by GC or HPLC analysis.

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess (ee) of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Chiral HPLC Analysis

A specific and validated chiral HPLC method allows for the separation and quantification of the (S) and (R) enantiomers of 2-fluoro-1-phenylethan-1-ol.

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is essential. An OB-H column has been reported to be effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) is used as the eluent.

-

Flow Rate: A constant flow rate of 0.6 mL/min is maintained.

-

Temperature: The column is maintained at 25°C.

-

Detection: UV detection at a wavelength of 210 nm is used.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

The following tables summarize the key quantitative data for the synthesis and analysis of this compound.

Table 1: Biocatalytic Synthesis of this compound

| Parameter | Baker's Yeast Method | TeSADH Mutant Method |

| Substrate | 2-fluoro-1-phenylethanone | 2-fluoro-1-phenylethanone |

| Biocatalyst | Saccharomyces cerevisiae | Recombinant TeSADH mutant |

| Typical Yield | >74% | Dependent on specific mutant |

| Enantiomeric Excess (ee) | >97% (S) | Potentially >99% (S) |

| Reaction Time | 12 - 60 hours | ~12 hours |

| Temperature | 25 - 30°C | 50°C |

Table 2: Chiral HPLC Parameters for Enantiomeric Purity Determination

| Parameter | Value |

| HPLC Column | OB-H |

| Mobile Phase | n-Hexane : Isopropanol (90:10) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Retention Time (S)-enantiomer | 15.3 min[1] |

| Retention Time (R)-enantiomer | Not explicitly stated, but will be different from the (S)-enantiomer |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for enantiomeric purity determination.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-fluoro-1-phenylethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the synthesis of various bioactive molecules. The asymmetric synthesis of this compound, starting from the prochiral ketone 2-fluoroacetophenone, can be achieved through several efficient and highly enantioselective methods. This document outlines detailed protocols for three such methods: Biocatalytic Reduction using Daucus carota, Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Transfer Hydrogenation (ATH).

Overview of Synthetic Strategies

The primary approach for the asymmetric synthesis of this compound is the enantioselective reduction of 2-fluoroacetophenone. Three prominent and reliable methods are detailed below, each offering distinct advantages in terms of operational simplicity, catalyst availability, and scalability.

Caption: Overview of synthetic routes to this compound.

Data Summary

The following table summarizes the typical quantitative data for the described synthetic protocols. Please note that values for 2-fluoroacetophenone may be extrapolated from closely related substrates when direct data is unavailable in the cited literature.

| Method | Catalyst/Biocatalyst | Reducing Agent | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Biocatalytic Reduction | Daucus carota (carrot root) dehydrogenases | Endogenous cofactors | Water | 60-95 | >95 (S) |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | >90 | >95 (S) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | Acetonitrile | >95 | >98 (S) |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Daucus carota

This protocol utilizes the dehydrogenase enzymes present in common carrot root for a green and cost-effective asymmetric reduction.[1][2][3][4]

Materials:

-

2-fluoroacetophenone

-

Fresh Daucus carota (carrots)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Orbital shaker

-

Standard glassware for extraction and filtration

Workflow Diagram:

Caption: Biocatalytic reduction workflow.

Procedure:

-

Preparation of Biocatalyst: Wash and peel fresh carrots. Cut the carrots into small pieces (approximately 1 cm³).

-

Reaction Setup: In a 250 mL Erlenmeyer flask, add 50 g of the chopped carrots to 100 mL of deionized water.

-

Substrate Addition: Add 2-fluoroacetophenone (100 mg, 0.72 mmol) to the flask.

-

Incubation: Stopper the flask and place it on an orbital shaker at 150 rpm at room temperature (25-30°C) for 48-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of aliquots.

-

Work-up: After the reaction is complete, filter the mixture through celite to remove the carrot pulp.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This method employs a chiral oxazaborolidine catalyst to achieve a highly enantioselective reduction of the ketone.[5][6][7][8]

Materials:

-

2-fluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Schlenk flask and nitrogen line

Workflow Diagram:

Caption: Asymmetric Transfer Hydrogenation workflow.

Procedure:

-

Preparation of Reducing Agent: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve RuCl--INVALID-LINK-- (3.2 mg, 0.005 mmol, 0.005 eq) and 2-fluoroacetophenone (138 mg, 1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).

-

Initiation of Reaction: Add the formic acid/triethylamine mixture (0.5 mL) to the flask.

-

Reaction: Stir the mixture at 28°C for the required time (typically a few hours), monitoring the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): Expected signals include a doublet for the methyl group, a multiplet for the methine proton, a doublet of doublets for the methylene protons (due to coupling with both the methine proton and fluorine), and multiplets for the aromatic protons.

-

¹³C NMR (CDCl₃): Expected signals for all carbon atoms, with the carbon bearing the fluorine showing a characteristic large coupling constant (¹JC-F).

-

¹⁹F NMR (CDCl₃): A triplet of doublets is expected for the fluorine atom.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) and an appropriate mobile phase (e.g., hexane/isopropanol mixture) should be used to resolve the two enantiomers. The ee is calculated from the relative peak areas of the (S) and (R) enantiomers.

-

[9][10][11][12][13]* Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) stretching vibration.

By following these detailed protocols, researchers can reliably synthesize this compound with high enantiopurity, enabling its use in further drug development and chemical synthesis applications.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. shimadzu.com [shimadzu.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Biocatalytic Synthesis of (S)-2-fluoro-1-phenylethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional chemical synthesis routes often require harsh reaction conditions, expensive chiral catalysts, and may suffer from low enantioselectivity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of this enantiopure alcohol.[1] This application note provides detailed protocols for the biocatalytic reduction of 2-fluoroacetophenone to this compound using either isolated enzymes or whole-cell systems. The methodologies described herein emphasize high conversion, excellent enantioselectivity, and environmentally benign reaction conditions.[2][3]

Principle of the Method

The biocatalytic synthesis of this compound is based on the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. This reaction is catalyzed by a stereoselective ketoreductase (KRED) or alcohol dehydrogenase (ADH). The enzyme utilizes a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which is converted to its oxidized form (NADP⁺ or NAD⁺) during the reaction. To ensure the economic feasibility of the process, an efficient cofactor regeneration system is essential.[2][3] This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate like glucose to regenerate the NADPH/NADH.[2] Alternatively, whole-cell biocatalysts can be employed, which possess endogenous cofactor regeneration systems.[4]

Data Presentation

The following tables summarize representative quantitative data for the biocatalytic reduction of fluorinated acetophenones. While specific data for the 2-fluoro isomer can vary, the data for the 4-fluoro isomer provides a strong benchmark for the expected performance of a well-optimized system.[2] For comparison, data from a less optimized whole-cell system for a similar halo-acetophenone is also included.[5]

Table 1: Performance of a Recombinant Whole-Cell Biocatalyst for Fluoroacetophenone Reduction [2]

| Substrate | Biocatalyst | Substrate Conc. (M) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-fluoroacetophenone | Recombinant E. coli with ADH and GDH | ~0.5 | >95 | 87 | >99 (R)-enantiomer |

| 2-fluoroacetophenone | Recombinant E. coli with ADH and GDH | - | Promising Substrate | - | - |

| 3-fluoroacetophenone | Recombinant E. coli with ADH and GDH | - | Promising Substrate | - | - |

Note: The study demonstrated high efficiency for the 4-fluoro isomer and identified the 2- and 3-fluoroacetophenones as promising substrates for this system.

Table 2: Performance of Marine Fungi for Halo-acetophenone Reduction [5]

| Substrate | Biocatalyst | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| 2-chloro-1-phenylethanone | Marine Fungi (whole cells) | 60 | 50 (S)-enantiomer |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli

This protocol is adapted from methodologies developed for the highly efficient reduction of fluoroacetophenones.[2]

1. Materials and Reagents:

-

Recombinant E. coli cells co-expressing a suitable (S)-selective alcohol dehydrogenase and glucose dehydrogenase.

-

2-fluoroacetophenone

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Growth medium (e.g., LB broth with appropriate antibiotic)

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

Reaction vessel (e.g., baffled flask)

-

pH meter

-

Extraction funnel

-

Rotary evaporator

-

Chiral HPLC or GC system

3. Procedure: a. Preparation of Biocatalyst: i. Inoculate a suitable volume of growth medium with the recombinant E. coli strain. ii. Grow the cells in a shaking incubator at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. iii. Induce protein expression according to the specific vector system (e.g., by adding IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. iv. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). v. Wash the cell pellet with potassium phosphate buffer and re-suspend to the desired cell concentration (e.g., 50 g/L wet cell weight).

Protocol 2: Analytical Method for Enantiomeric Excess Determination

This protocol outlines a general method for determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[6][7]

1. Materials and Reagents:

-

This compound sample

-

Racemic 2-fluoro-1-phenylethan-1-ol standard

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol (isopropanol)

2. Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD, or similar)

3. Chromatographic Conditions (Example):

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / 2-propanol (e.g., 95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

4. Procedure: a. Prepare a standard solution of the racemic 2-fluoro-1-phenylethan-1-ol in the mobile phase. b. Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. c. Prepare a solution of the reaction product in the mobile phase. d. Inject the sample and integrate the peak areas for both enantiomers. e. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for the biocatalytic synthesis.

Caption: Enzymatic reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

References

- 1. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioreduction of alpha-chloroacetophenone by whole cells of marine fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-2-fluoro-1-phenylethan-1-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-2-fluoro-1-phenylethan-1-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically enriched pharmaceuticals and other bioactive molecules. The presence of both a stereogenic center bearing a hydroxyl group and a fluorine atom on the adjacent carbon makes it a versatile precursor for introducing chirality and fluorine-containing motifs, which can significantly enhance the pharmacological properties of a molecule.

Overview of Synthetic Utility

The strategic importance of this compound lies in its ability to serve as a precursor for a variety of chiral molecules. The hydroxyl group can be readily derivatized or replaced with other functional groups with either retention or inversion of configuration, allowing for the synthesis of a diverse range of chiral products. The fluorine atom can impart unique properties to the target molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity.

A key application of this chiral building block is in the synthesis of chiral amines, epoxides, and esters, which are common structural motifs in many drug candidates. The stereochemical information embedded in this compound can be effectively transferred to new molecules through well-established synthetic transformations.

Key Applications and Transformations

Synthesis of Chiral Fluorinated Amines via Mitsunobu Reaction

Chiral amines are crucial components of numerous pharmaceuticals. This compound can be converted to the corresponding (R)-azide with inversion of stereochemistry using a Mitsunobu reaction, followed by reduction to yield the chiral amine. This two-step sequence provides a reliable method for the preparation of enantiomerically pure fluorinated amines.

Reaction Scheme:

Caption: Synthesis of (R)-2-fluoro-1-phenylethan-1-amine.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (R)-1-azido-2-fluoro-1-phenylethane | PPh₃, DIAD, HN₃, THF, 0 °C to rt | High (typically >85) | >98 (with inversion) |

| 2 | (R)-2-fluoro-1-phenylethan-1-amine | H₂, 10% Pd/C, EtOH, rt | Quantitative | >98 |

Stereoselective Synthesis of Chiral Epoxides

The hydroxyl group of this compound can be activated and subsequently displaced intramolecularly to form a chiral epoxide. This transformation typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group, leading to the formation of (1R,2S)-2-fluoro-2-phenyloxirane. Chiral epoxides are highly valuable intermediates for the synthesis of a wide range of complex molecules.[1]

Reaction Scheme:

Caption: Synthesis of a chiral fluorinated epoxide.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | (S)-2-fluoro-1-phenylethyl tosylate | TsCl, Pyridine, CH₂Cl₂, 0 °C to rt | High (typically >90) | N/A |

| 2 | (1R,2S)-2-fluoro-2-phenyloxirane | NaH, THF, 0 °C to rt | Good (typically 70-85) | >95:5 |

Experimental Protocols

Preparation of (S)-2-fluoro-1-phenylethanol

This protocol is adapted from a procedure in Organic Syntheses, which details the fluoride ring-opening kinetic resolution of terminal epoxides.[2][3][4]

Workflow:

Caption: Workflow for the synthesis of the chiral building block.

Materials:

-

Styrene oxide (97%)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(salen)Co(II)]

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (98%)

-

Ammonium fluoride (NH₄F)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hexanes

-

Silica gel

Procedure:

-

To a solution of (salen)Co(II) (1.0 mol%) and DBN (2.0 mol%) in methanol (0.5 M) is added styrene oxide (1.0 equiv).

-

Ammonium fluoride (1.5 equiv) is added in one portion, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and diethyl ether) to afford (S)-2-fluoro-1-phenylethanol.

Expected Yield and Purity:

Mitsunobu Reaction for the Synthesis of (R)-1-azido-2-fluoro-1-phenylethane

This protocol describes the conversion of the hydroxyl group to an azide with inversion of configuration.

Materials:

-

(S)-2-fluoro-1-phenylethanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of (S)-2-fluoro-1-phenylethanol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF is cooled to 0 °C in an ice bath.

-

DIAD (1.5 equiv) is added dropwise to the stirred solution.

-

A solution of hydrazoic acid (2.0 equiv) is then added slowly, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield (R)-1-azido-2-fluoro-1-phenylethane.

Conclusion

This compound is a highly useful and versatile chiral building block for the synthesis of enantiomerically pure fluorinated compounds. Its utility in preparing key pharmaceutical intermediates such as chiral amines and epoxides makes it a valuable tool for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis and application of this important chiral synthon.

References

- 1. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. 13. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol – The Doyle Group [doyle.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

Application Notes: (S)-2-fluoro-1-phenylethan-1-ol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are cornerstone principles for developing safer and more effective pharmaceuticals. Fluorine, with its unique electronic properties and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Simultaneously, isolating a single enantiomer of a chiral drug is critical, as different enantiomers can exhibit widely varied pharmacological and toxicological profiles.

(S)-2-fluoro-1-phenylethan-1-ol is a chiral building block, or synthon, that embodies both of these crucial features. Its structure provides a reactive hydroxyl group, a chiral center with a defined (S)-configuration, and a fluorine atom on the adjacent carbon. This combination makes it a highly valuable starting material for the synthesis of complex, high-value pharmaceutical agents across different therapeutic areas. These application notes will detail the utility of this synthon, providing protocols and tangible examples of its role in drug development.

Application I: Synthesis of Azole Antifungal Agents

Rationale

Azole antifungals are a major class of therapeutic agents that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The efficacy of many of these drugs is highly dependent on their stereochemistry. Chiral 1-phenyl-2-azolethanol derivatives are the structural core of many potent antifungal compounds.

While direct synthesis examples for this compound are sparse, a closely related analog, (S)-2-chloro-1-phenylethanol, is patented as a key intermediate for producing chiral antifungal drugs like tioconazole, with the patent noting that the phenyl ring can bear fluorine substituents. This provides a strong basis for the application of this compound in creating novel, potentially more stable and potent antifungal agents.

Mechanism of Action: Ergosterol Synthesis Inhibition

The target enzyme, lanosterol 14α-demethylase, is a cytochrome P450 enzyme that removes the 14α-methyl group from lanosterol.[5] Azole antifungals possess a nitrogen atom in their heterocyclic ring that binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol. This disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[3]

Biological Activity Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of ester derivatives of a structurally related compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, against various Candida species. These data illustrate the high potency that can be achieved with this structural class. The levorotatory (-) enantiomers were found to be significantly more active than the dextrorotatory (+) isomers, underscoring the importance of using an enantiomerically pure building block like this compound.

| Compound ID | Enantiomer | Mean MIC (μg/mL) vs. C. albicans | Mean MIC (μg/mL) vs. non-albicans Candida | Reference |

| Biphenyl Ester 6a | Racemate | 3.5 ± 2.9 | 3.3 ± 4.0 | [6] |

| (-)-Isomer | 0.2 ± 0.1 | 0.2 ± 0.2 | [6] | |

| (+)-Isomer | 104.0 ± 29.8 | 106.7 ± 35.1 | [6] | |

| Biphenyl Ester 6b | Racemate | 2.5 ± 2.1 | 2.8 ± 3.4 | [6] |

| (-)-Isomer | 0.1 ± 0.1 | 0.1 ± 0.1 | [6] | |

| (+)-Isomer | 51.2 ± 19.4 | 53.3 ± 27.7 | [6] | |

| Biphenyl Ester 6c | Racemate | 1.7 ± 1.4 | 1.9 ± 2.0 | [6] |

| Fluconazole | N/A | 3.7 ± 3.3 | 11.2 ± 16.0 | [6] |

Protocol: Synthesis of a Chiral Azole Derivative (Exemplified)

This protocol outlines a representative synthesis of a 1-phenyl-2-imidazolylethanol derivative starting from the precursor 2-fluoro-1-phenylethanone.

Step 1: Bromination of 2-Fluoroacetophenone

-

Materials: 2-Fluoroacetophenone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure: Dissolve 2-fluoroacetophenone (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature, filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude α-bromo-2-fluoroacetophenone by column chromatography.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-1-(fluorophenyl)ethan-1-one

-

Materials: α-bromo-2-fluoroacetophenone, Imidazole, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure: Dissolve imidazole (2.2 eq) in acetonitrile. Add K₂CO₃ (3.0 eq).

-

Add a solution of the α-bromo-2-fluoroacetophenone (1.0 eq) in acetonitrile dropwise at room temperature.

-

Stir the mixture at 50°C for 12-16 hours.

-

Filter the inorganic salts and concentrate the filtrate. Purify the resulting keto-imidazole intermediate by column chromatography.

Step 3: Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-(fluorophenyl)ethan-1-ol

-

Materials: Keto-imidazole intermediate, Baker's yeast (Saccharomyces cerevisiae), Glucose, Phosphate buffer (pH 7.0).

-

Procedure: In a flask, suspend baker's yeast (e.g., 100 g/L) and glucose (50 g/L) in phosphate buffer. Activate by shaking at 30°C for 30 minutes.

-

Add the keto-imidazole intermediate (e.g., 0.01 mol/L) dissolved in a minimal amount of ethanol.

-

Incubate the reaction in an orbital shaker at 30°C for 24-48 hours, monitoring for conversion.

-

Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate.

-

Purify the final product, (S)-1-(fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, by column chromatography to yield the enantiomerically enriched alcohol.

Application II: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Rationale: The Case of Aprepitant